(3-Methylpiperidin-4-yl)methanaminedihydrochloride

Catalog No.
S13522068
CAS No.
M.F
C7H18Cl2N2
M. Wt
201.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Methylpiperidin-4-yl)methanaminedihydrochloride

Product Name

(3-Methylpiperidin-4-yl)methanaminedihydrochloride

IUPAC Name

(3-methylpiperidin-4-yl)methanamine;dihydrochloride

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

InChI

InChI=1S/C7H16N2.2ClH/c1-6-5-9-3-2-7(6)4-8;;/h6-7,9H,2-5,8H2,1H3;2*1H

InChI Key

HKTFVNITYCCLGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1CN.Cl.Cl

(3-Methylpiperidin-4-yl)methanamine dihydrochloride is a chemical compound characterized by its unique structure and properties. It consists of a piperidine ring with a methyl group at the 3-position and a methanamine group attached to the 4-position, forming a dihydrochloride salt. This compound has a molecular formula of C7H16N22HClC_7H_{16}N_2\cdot 2HCl and a molecular weight of approximately 189.19 g/mol. The presence of the two hydrochloride groups enhances its solubility in water, making it suitable for various applications in both research and industry .

Typical of amines and piperidine derivatives, including:

  • Alkylation: The amine group can react with alkyl halides to form N-alkylated derivatives.
  • Acylation: The amine can be acylated using acyl chlorides or anhydrides, yielding amides.
  • Nitration: Under appropriate conditions, the aromatic ring can undergo nitration.
  • Reduction: The compound can be reduced to yield secondary or tertiary amines depending on the reagents used.

These reactions highlight the compound's versatility in synthetic organic chemistry .

The synthesis of (3-Methylpiperidin-4-yl)methanamine dihydrochloride typically involves several steps:

  • Formation of the piperidine ring: Starting from readily available precursors such as 3-methylpyridine, the piperidine ring can be constructed through cyclization reactions.
  • Introduction of the methanamine group: This can be achieved via reductive amination or direct amination of the corresponding carbonyl compound with ammonia or amine derivatives.
  • Salt formation: The final step involves reacting the free base form with hydrochloric acid to yield the dihydrochloride salt.

These methods highlight the compound's accessibility for research and pharmaceutical applications .

(3-Methylpiperidin-4-yl)methanamine dihydrochloride has several applications, particularly in:

  • Pharmaceutical development: As a building block for synthesizing various bioactive compounds.
  • Neuroscience research: Used in studies investigating neurotransmitter systems and cognitive functions.
  • Chemical synthesis: Acts as an intermediate in organic synthesis pathways.

Its unique properties make it a valuable compound in medicinal chemistry and related fields .

Interaction studies involving (3-Methylpiperidin-4-yl)methanamine dihydrochloride focus on its binding affinity to various receptors, particularly those involved in neurotransmission. Preliminary studies suggest potential interactions with:

  • Dopamine receptors: Indicating possible roles in modulating dopaminergic activity.
  • Serotonin receptors: Suggesting implications for mood regulation and antidepressant activity.

Further pharmacological profiling is necessary to fully elucidate these interactions and their therapeutic potential .

Several compounds share structural similarities with (3-Methylpiperidin-4-yl)methanamine dihydrochloride, which can be compared based on their chemical structure and biological activity:

Compound NameCAS NumberKey Features
(1-Methylpiperidin-4-yl)methanamine1187582-53-1Exhibits similar neurotransmitter modulation effects.
(R)-N,N-Dimethyl-1-(piperidin-3-yl)methanamine254905-65-2Known for its analgesic properties.
3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine878657-11-5Investigated for cognitive enhancement effects.
(1-Ethylpiperidin-3-yl)methanamine102459-02-9Potential use in antidepressant formulations.

These compounds illustrate the diversity within the piperidine class and underscore the unique aspects of (3-Methylpiperidin-4-yl)methanamine dihydrochloride, particularly its specific biological activities and applications in medicinal chemistry .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

200.0847040 g/mol

Monoisotopic Mass

200.0847040 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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